(3S,4S,5R)-2-(aminomethyl)-5-(hydroxymethyl)tetrahydrofuran-2,3,4-triol
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Overview
Description
1-Amino-1-deoxy-D-fructose, also known as fructosamine, is a derivative of fructose where the hydroxyl group at the first carbon is replaced by an amino group. This compound is a key intermediate in the Maillard reaction, which is a chemical reaction between amino acids and reducing sugars that gives browned food its distinctive flavor. It was first described by Emil Fischer in 1886 .
Preparation Methods
1-Amino-1-deoxy-D-fructose can be synthesized through both non-enzymatic and enzymatic methods. The non-enzymatic method involves the reaction of D-glucose with an amine, typically under acidic or basic conditions, leading to the formation of a Schiff base, which then undergoes the Amadori rearrangement to yield 1-amino-1-deoxy-D-fructose . Industrial production often involves the Maillard reaction, where fructose reacts with amino acids at elevated temperatures and controlled pH levels .
Chemical Reactions Analysis
1-Amino-1-deoxy-D-fructose undergoes several types of chemical reactions:
Reduction: The compound can be reduced back to its parent sugar, fructose, under specific conditions.
Substitution: It can participate in substitution reactions where the amino group is replaced by other functional groups.
Common Reagents and Conditions: Typical reagents include acids, bases, and oxidizing agents.
Major Products: The major products of these reactions include various AGEs, which are important in food chemistry and medical research.
Scientific Research Applications
1-Amino-1-deoxy-D-fructose has a wide range of applications in scientific research:
Mechanism of Action
The primary mechanism of action of 1-amino-1-deoxy-D-fructose involves its role in the Maillard reaction. The compound forms a Schiff base with amino acids, which then undergoes the Amadori rearrangement to produce 1-amino-1-deoxy-D-fructose. This intermediate can further react to form AGEs, which are involved in various biological processes, including aging and the development of diabetic complications . The molecular targets include proteins and nucleic acids, where glycation can alter their structure and function .
Comparison with Similar Compounds
1-Amino-1-deoxy-D-fructose is unique due to its specific structure and reactivity. Similar compounds include:
1-deoxy-1-L-proline-D-fructose: Another Amadori compound formed from proline and fructose.
1-deoxy-1-L-alanine-D-fructose: Formed from alanine and fructose.
1-deoxy-1-L-glutamine-D-fructose: Formed from glutamine and fructose. These compounds share similar reactivity but differ in their amino acid components, leading to variations in their biological and chemical properties.
Properties
Molecular Formula |
C6H13NO5 |
---|---|
Molecular Weight |
179.17 g/mol |
IUPAC Name |
(3S,4S,5R)-2-(aminomethyl)-5-(hydroxymethyl)oxolane-2,3,4-triol |
InChI |
InChI=1S/C6H13NO5/c7-2-6(11)5(10)4(9)3(1-8)12-6/h3-5,8-11H,1-2,7H2/t3-,4-,5+,6?/m1/s1 |
InChI Key |
BCFSSHCZTMDDSA-VRPWFDPXSA-N |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H](C(O1)(CN)O)O)O)O |
Canonical SMILES |
C(C1C(C(C(O1)(CN)O)O)O)O |
Origin of Product |
United States |
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